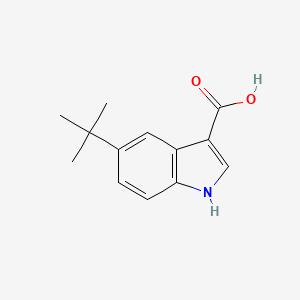

5-tert-butyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-7,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOBBXXAMCPHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of 5-tert-butyl-1H-indole-3-carboxylic acid generally follows the construction of the indole ring system from substituted anilines or hydrazine derivatives, followed by functionalization at the 3-position to introduce the carboxylic acid group. The tert-butyl group at the 5-position is typically introduced via starting materials or by electrophilic substitution.

Preparation from 4-tert-butylaniline via Hydrazone Cyclization

One well-documented method starts from 4-tert-butylaniline, which is converted into the corresponding hydrazine hydrochloride by diazotization and reduction with stannous chloride. This intermediate then condenses with ethyl pyruvate in ethanol to form hydrazones, which exist as Z- and E-isomers separated by column chromatography.

- Cyclization: Instead of using polyphosphoric acid (PPA), which leads to side products, the hydrazone cyclizes to the indole by saturating the ethanolic solution with gaseous hydrochloric acid (HCl), a milder and more selective method.

- Hydrolysis: Basic hydrolysis of the ester group yields the target this compound.

This method avoids harsh conditions and provides a relatively clean conversion to the indole-3-carboxylic acid derivative.

Nucleophilic Substitution and Hydrolysis Strategy

Another approach involves the nucleophilic substitution of indole derivatives under strong base conditions:

- Starting from a suitable indole precursor (e.g., 3-substituted indole), nucleophilic substitution with alkyl bromides under lithium diisopropylamide (LDA) conditions introduces substituents at the desired position.

- Subsequent deprotection or hydrolysis in aqueous sodium hydroxide or lithium hydroxide solutions yields the carboxylic acid at the 3-position.

This method is part of a broader synthetic strategy used to prepare various indole-3-carboxylic acid derivatives, including 5-tert-butyl substituted analogs.

Oxidation of Methyl or Hydroxymethyl Indole Precursors

Oxidation of 3-methyl-1H-indole or 3-hydroxymethyl-1H-indole derivatives to the corresponding indole-3-carboxylic acid has been reported in related indazole systems and can be adapted for indole derivatives.

- This involves oxidation steps using appropriate oxidizing agents to convert methyl or hydroxymethyl groups at the 3-position into carboxylic acids.

- However, this route may involve longer synthetic sequences and sometimes lower yields due to multiple steps and challenging oxidation conditions.

Catalyzed One-Pot Reactions for Indole-3-carboxylic Acid Derivatives

Recent advances include potassium bisulfate-catalyzed one-pot reactions combining substituted indole acetic acid and ethyl 3,3-diethoxypropionate to form diindolepropionic acid derivatives, which can be further functionalized to yield carboxylic acid derivatives.

- These methods offer streamlined synthesis with fewer purification steps.

- They allow for structural diversity, including the introduction of tert-butyl groups at various positions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazone Cyclization from 4-tert-butylaniline | 4-tert-butylaniline | Diazotization, SnCl2 reduction, condensation with ethyl pyruvate, HCl cyclization | Mild conditions, selective cyclization, good yields | Requires separation of hydrazone isomers |

| Nucleophilic Substitution with Alkyl Bromide | Indole derivatives | LDA base, alkyl bromide, NaOH or LiOH hydrolysis | Versatile, allows functional group variation | Requires strong base, sensitive to reaction conditions |

| Oxidation of Methyl/Hydroxymethyl Indole | 3-methyl or 3-hydroxymethyl indole | Oxidizing agents (e.g., KMnO4, other) | Direct conversion to acid | Longer routes, lower yields, harsh conditions |

| Potassium Bisulfate-Catalyzed One-Pot Reaction | Substituted indole acetic acid | Potassium bisulfate catalyst, ethyl 3,3-diethoxypropionate | Streamlined, fewer steps | Specific to certain derivatives, may require optimization |

Research Findings and Practical Considerations

- The hydrazone cyclization method is preferred for its mildness and selectivity, avoiding harsh acids like polyphosphoric acid which cause side reactions.

- Nucleophilic substitution under LDA conditions is a powerful method for introducing various alkyl groups, including tert-butyl, but requires careful control of base strength and reaction times to avoid decomposition.

- Oxidation routes, while conceptually straightforward, often suffer from low overall yields and require expensive or hazardous oxidants, making them less attractive for large-scale synthesis.

- One-pot catalytic methods represent a promising direction for efficient synthesis but may need further development to accommodate the tert-butyl substitution pattern specifically.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives like alcohols or amines.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-tert-butyl-1H-indole-3-carboxylic acid has been explored for its therapeutic potential, including:

- Cannabinoid CB2 Receptor Ligands : The compound has shown promise as a ligand for cannabinoid receptors, which are involved in various physiological processes including pain modulation and immune response .

- GSK-3β Inhibitors : Analogues of this compound have been evaluated as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases .

Agricultural Chemistry

This compound serves as a potent plant-growth inhibitor, contributing to the development of herbicides that can control unwanted plant growth without affecting crop yields. Its mechanism involves the inhibition of specific growth pathways in plants, making it a valuable tool in sustainable agriculture .

Antimicrobial Activity

Research indicates that this compound exhibits antileishmanial activity, suggesting its potential use in treating leishmaniasis, a disease caused by parasitic protozoa . Additionally, it has shown effectiveness against Yersinia pestis, the bacterium responsible for plague, by inhibiting its salicylate adenylation domain YbtE .

Cosmetic Applications

In the cosmetic industry, compounds similar to this compound have been incorporated into formulations for their skin-beneficial properties. They help enhance skin hydration and improve product stability due to their unique chemical structure. The formulation techniques often utilize response surface methodology to optimize these properties .

Data Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Cannabinoid CB2 receptor ligands | Potential for pain management and immune modulation |

| GSK-3β inhibitors | Role in cancer therapy; analogues under evaluation | |

| Agricultural Chemistry | Plant-growth inhibitors | Effective in controlling unwanted plant growth |

| Antimicrobial Activity | Antileishmanial agents | Shows promise against Leishmania species |

| Inhibition of Yersinia pestis | Potential therapeutic agent for plague treatment | |

| Cosmetic Formulations | Skin hydration products | Enhances moisturizing effects; improves stability |

Case Study 1: GSK-3β Inhibition

In a study evaluating various indole derivatives, researchers identified that specific analogues of this compound effectively inhibited GSK-3β activity in vitro. This inhibition was correlated with reduced proliferation of cancer cell lines, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Yersinia pestis in laboratory settings. The study highlighted its mechanism of action involving disruption of bacterial metabolic pathways, paving the way for further research into its use as an antibiotic.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets by increasing its hydrophobic interactions. This can lead to the modulation of biological pathways, such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthetic properties of 5-<i>tert</i>-butyl-1H-indole-3-carboxylic acid and related compounds:

Key Differences in Physicochemical Properties

- Hydrophobicity : The <i>tert</i>-butyl group in the 5-position significantly increases hydrophobicity compared to electron-withdrawing groups like -Cl or -CN. This enhances membrane permeability but may reduce aqueous solubility .

- Electronic Effects : The electron-donating <i>tert</i>-butyl group stabilizes the indole ring’s electron density, contrasting with the electron-withdrawing effects of -Cl or -CN substituents. This impacts reactivity in electrophilic substitution reactions .

- Steric Effects : The bulky <i>tert</i>-butyl group at position 5 can hinder interactions at adjacent positions (e.g., position 6), a feature absent in smaller substituents like -OH or -CH3 .

Structural Analysis

- Crystallography : While 5-chloro-1H-indole-3-carboxylic acid has a well-resolved crystal structure , the steric bulk of the <i>tert</i>-butyl group in the 5-position may complicate crystallization of its derivatives, necessitating advanced techniques like SHELX refinement for structural validation .

- Spectroscopy : <sup>1</sup>H NMR data for <i>tert</i>-butyl-protected indoles (e.g., δ 1.51 ppm for -C(CH3)3) confirm the presence of the <i>tert</i>-butyl group, distinguishing it from methyl or hydroxyl analogs .

Biological Activity

5-tert-butyl-1H-indole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is an indole derivative characterized by a tert-butyl group at the 5-position and a carboxylic acid functional group at the 3-position. The synthesis of this compound typically involves the following steps:

- Formation of Indole Core : The indole ring can be synthesized through various methods, including Fischer indole synthesis or cyclization of appropriate precursors.

- Introduction of tert-butyl Group : This can be achieved via alkylation reactions using tert-butyl halides.

- Carboxylation : The introduction of the carboxylic acid group can be done through carbon dioxide fixation or oxidation of suitable intermediates.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for this compound suggest potent activity against these pathogens, making it a candidate for further development as an antibacterial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also shown promising anticancer properties in vitro. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. Additionally, its structure allows for potential interactions with DNA and RNA, leading to disruptions in nucleic acid synthesis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against biofilm-forming bacteria. Results indicated that at sub-MIC levels, the compound significantly reduced biofilm formation without affecting bacterial viability, highlighting its potential as a therapeutic agent in treating biofilm-associated infections.

- Anticancer Properties : In another investigation, the compound was tested on human cancer cell lines where it exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, supporting its role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-tert-butyl-1H-indole-3-carboxylic acid with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and tert-butyl reagents under reflux conditions in acetic acid with sodium acetate as a catalyst. Purification often involves recrystallization from acetic acid, as demonstrated in similar indole-carboxylic acid syntheses . Critical steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid side reactions.

Q. How should researchers characterize the structural integrity of 5-tert-butyl-1H-indole-3-carboxylic acid?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular structure, as shown in analogous indole-carboxylic acid studies (e.g., 5-fluoro-1H-indole-3-carboxylic acid) . Complementary techniques include:

- NMR : To verify tert-butyl group integration and indole ring substitution patterns.

- HPLC-MS : To assess purity and detect trace impurities.

- FT-IR : To confirm carboxylic acid functionality (C=O stretch at ~1700 cm⁻¹).

Q. What safety protocols are critical when handling this compound given limited toxicity data?

- Methodological Answer : As toxicity and ecotoxicological data are incomplete , adhere to Tier 1 precautions:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid contact with strong acids/bases to prevent hazardous decomposition (e.g., toxic fumes during combustion) .

- Store in airtight containers under inert gas (N₂/Ar) to enhance stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for indole-3-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). To address this:

- Standardize bioassays using controls like 5-chloro-1H-indole-3-carboxylic acid (CAS 10406-05-0), a structurally similar compound with documented anticancer activity .

- Employ orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.

- Quantify solubility effects using logP calculations and DMSO/PBS solubility screens .

Q. What strategies optimize the synthesis of 5-tert-butyl-1H-indole-3-carboxylic acid derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modular synthetic routes:

- Step 1 : Introduce tert-butyl groups via Friedel-Crafts alkylation, optimizing steric effects .

- Step 2 : Functionalize the indole nitrogen or C-5 position using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 3 : Screen derivatives for solubility and stability using accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling predict the reactivity of 5-tert-butyl-1H-indole-3-carboxylic acid in diverse solvents?

- Methodological Answer :

- Use DFT calculations (e.g., B3LYP/6-31G*) to model electron density maps, identifying reactive sites (e.g., carboxylic acid protonation states in polar solvents) .

- Validate predictions with experimental kinetic studies in solvents like DMSO, EtOH, and THF, monitoring reactivity via UV-Vis or NMR .

Q. What experimental designs assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In vitro : Use fluorescence-based kinase assays (e.g., Syk kinase inhibition, as in ) with ATP-concentration titrations to determine IC₅₀.

- In silico : Perform docking simulations (AutoDock Vina) against kinase ATP-binding pockets, prioritizing derivatives with low binding energies.

- Counter-screening : Test against off-target kinases (e.g., EGFR, VEGFR) to evaluate selectivity .

Data Contradiction Analysis

- Example : Discrepancies in thermal stability reports may stem from varying purity levels or moisture content. Always characterize decomposition temperatures via TGA-DSC under controlled atmospheres .

Key Research Gaps

- Ecotoxicity : No data exist on bioaccumulation or soil mobility . Prioritize OECD 301/302 biodegradation tests.

- Long-term stability : Limited shelf-life data necessitate accelerated aging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.